

Characteristic peaks in the FTIR spectrum of 4-propylaniline

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Compound of Interest

Compound Name: 4-Propylaniline

Cat. No.: B1194406

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A Comparative Guide to the FTIR Spectrum of 4-Propylaniline

For researchers and professionals in drug development and chemical synthesis, precise and rapid identification of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful analytical technique for this purpose, providing a unique molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. This guide offers a detailed comparison of the characteristic peaks in the FTIR spectrum of **4-propylaniline** against related compounds, supported by established experimental data.

Comparison of Characteristic FTIR Peaks

The FTIR spectrum of **4-propylaniline** is characterized by the vibrations of its three key components: the primary amine group (-NH₂), the p-disubstituted aromatic ring, and the propyl (-CH₂CH₂CH₃) substituent. To understand the contribution of each component, we compare its spectrum with that of aniline (representing the aromatic amine core) and cyclohexylamine (a non-aromatic primary amine).

Vibrational Mode	Functional Group	4-Propylaniline (cm ⁻¹)	Aniline (cm ⁻¹)	Cyclohexylamine (cm ⁻¹)	Key Observations
N-H Asymmetric Stretch	Primary Amine	~3430	~3442	~3360	The two N-H stretching bands confirm the primary amine in all compounds. Aromatic amines generally show these bands at slightly higher frequencies than aliphatic amines[1][2].
N-H Symmetric Stretch	Primary Amine	~3350	~3360	~3280	The presence of two distinct peaks is characteristic of a primary amine[3][4].
Aromatic C-H Stretch	Aromatic Ring	~3030	~3009	N/A	This peak, appearing just above 3000 cm ⁻¹ , is a clear indicator of C-H bonds on an aromatic ring[5][6][7].

Aliphatic C-H Stretch	Alkyl Group	2950 - 2850	N/A	2930 - 2850	These strong absorptions below 3000 cm^{-1} are characteristic of the C-H bonds in the propyl group.
N-H Scissoring (Bend)	Primary Amine	~1620	~1619	~1590	This bending vibration is a reliable indicator for primary amines[1][3][8].
C=C Ring Stretch	Aromatic Ring	~1600, ~1500	~1604, ~1500	N/A	Aromatic rings typically exhibit two characteristic C=C stretching bands[5][6][7].

C-N Stretch	Aromatic Amine	~1275	~1281	~1130	The C-N stretching frequency is significantly higher for aromatic amines compared to aliphatic amines due to resonance effects[1][3][8].
C-H Out-of-Plane Bend	p-Disubstituted Ring	810 - 840	N/A	N/A	This strong absorption is highly characteristic of a 1,4 (para) substitution pattern on a benzene ring[6][7].
N-H Wag	Primary Amine	650 - 900 (broad)	650 - 900 (broad)	650 - 900 (broad)	This is a broad band characteristic of primary and secondary amines[1][3][8].

Experimental Protocol: Acquiring FTIR Spectra

The following is a generalized protocol for obtaining the FTIR spectrum of a liquid sample like **4-propylaniline** using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

Objective: To obtain a high-quality infrared spectrum of **4-propylaniline** for structural elucidation and comparison.

Materials:

- FTIR Spectrometer with an ATR accessory (e.g., Diamond or Germanium crystal)
- **4-Propylaniline** sample
- Solvent for cleaning (e.g., Isopropanol or Ethanol)
- Lint-free wipes

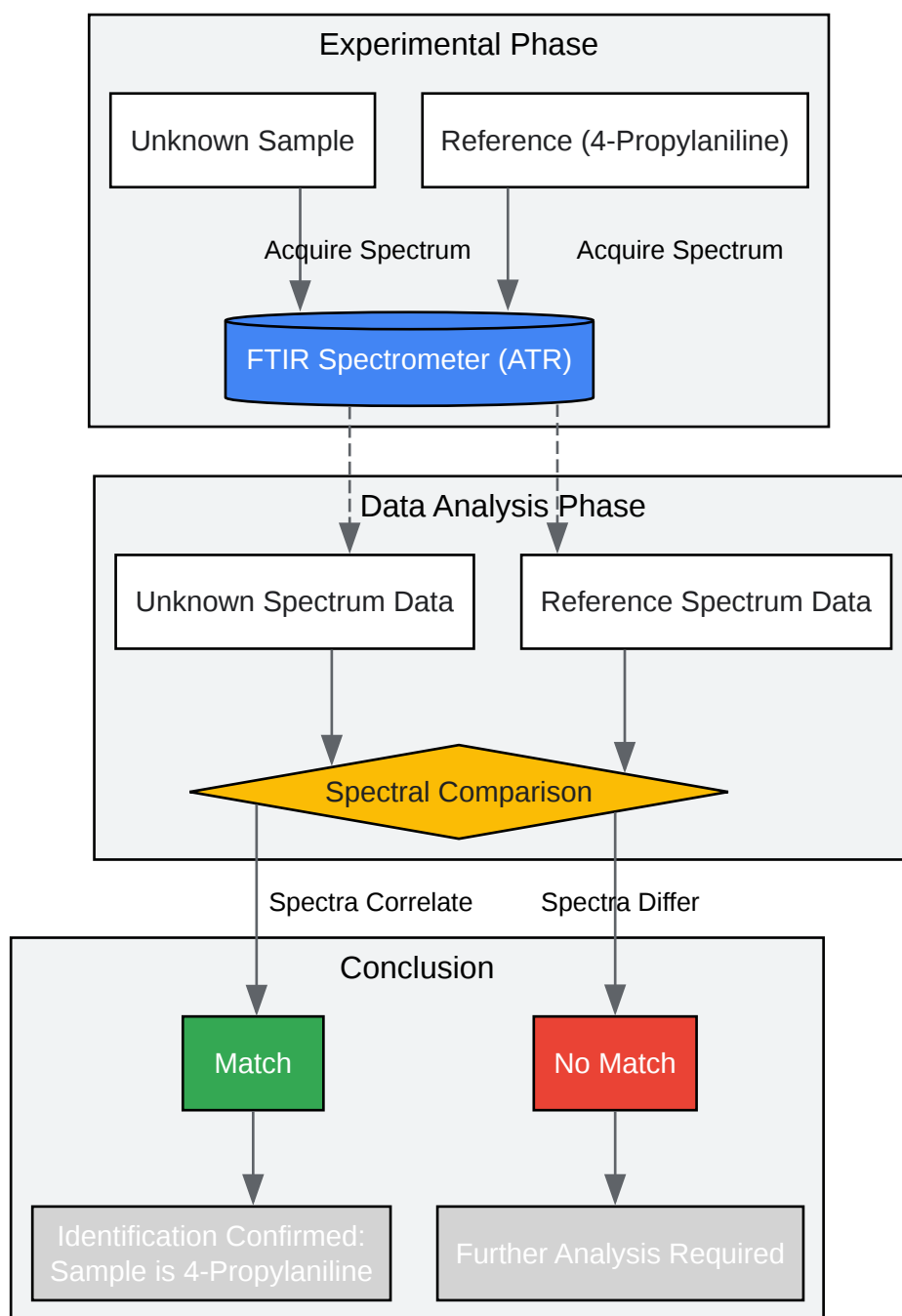
Procedure:

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Spectrum:
 - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Sample Application:
 - Place a small drop of **4-propylaniline** onto the center of the ATR crystal, ensuring the crystal is fully covered.
- Spectrum Acquisition:
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually collected in the mid-infrared range, from 4000 cm⁻¹ to 400 cm⁻¹.

- Data Processing:
 - The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of **4-propylaniline**.
 - Process the spectrum as needed (e.g., baseline correction, peak picking).
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe and isopropanol to remove all traces of the sample.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for identifying an unknown sample by comparing its FTIR spectrum to a known reference standard like **4-propylaniline**.



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Caption: Workflow for FTIR-based sample identification.

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